Potassium phenylethynyltrifluoroborate
Overview
Description
Potassium phenylethynyltrifluoroborate is an organoboron compound with the molecular formula C8H5BF3K. It is a white solid that is used in various chemical reactions, particularly in organic synthesis. This compound is known for its stability and reactivity, making it a valuable reagent in the field of synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Potassium phenylethynyltrifluoroborate can be synthesized through the reaction of phenylacetylene with potassium trifluoroborate. The reaction typically involves the use of a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or other suitable methods .
Chemical Reactions Analysis
Types of Reactions: Potassium phenylethynyltrifluoroborate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the phenylethynyl group is replaced by other nucleophiles.
Cross-Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Reagents: Palladium catalysts, bases like potassium carbonate, and solvents such as THF or dimethylformamide (DMF).
Major Products: The major products formed from these reactions are often biaryl compounds or other complex organic molecules, depending on the specific reactants used .
Scientific Research Applications
Potassium phenylethynyltrifluoroborate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of potassium phenylethynyltrifluoroborate in cross-coupling reactions involves the formation of a palladium complex with the phenylethynyl group. This complex then undergoes transmetalation with an organohalide, followed by reductive elimination to form the desired carbon-carbon bond. The molecular targets and pathways involved are primarily related to the catalytic cycle of the palladium catalyst .
Comparison with Similar Compounds
- Potassium phenyltrifluoroborate
- Potassium alkynyltrifluoroborates
- Potassium vinyltrifluoroborate
Comparison: Potassium phenylethynyltrifluoroborate is unique due to its phenylethynyl group, which provides distinct reactivity compared to other trifluoroborates. It offers higher stability and reactivity in cross-coupling reactions, making it a preferred choice for synthesizing complex organic molecules .
Properties
IUPAC Name |
potassium;trifluoro(2-phenylethynyl)boranuide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BF3.K/c10-9(11,12)7-6-8-4-2-1-3-5-8;/h1-5H;/q-1;+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZIVEVXCILFGPI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C#CC1=CC=CC=C1)(F)(F)F.[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BF3K | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70635540 | |
Record name | Potassium trifluoro(phenylethynyl)borate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70635540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
485338-93-0 | |
Record name | Potassium trifluoro(phenylethynyl)borate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70635540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Potassium trifluoro(phenylethynyl)borate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is potassium phenylethynyltrifluoroborate utilized in the synthesis of functionalized pyrrolidines?
A: this compound plays a crucial role as a reagent in the synthesis of 3-hydroxy-2-alkynylpyrrolidine. [] This compound is generated through a borono-Mannich reaction between 2,3-dihydroxypyrrolidine and this compound. The resulting 3-hydroxy-2-alkynylpyrrolidine then serves as a valuable precursor for further transformations, showcasing the utility of this compound in constructing complex heterocyclic structures. Specifically, this pyrrolidine derivative undergoes metal-catalyzed cycloisomerization reactions, leading to the formation of 2,5-disubstituted furans using catalysts like Ag(I), Au(I), or Pd(II)/Cu(I). [] This highlights the versatility of this compound in facilitating the synthesis of various heterocyclic compounds.
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